2-(3-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide
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Overview
Description
2-(3-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide is a complex organic compound that features a combination of piperazine, pyridazine, and acetamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the piperazine and pyridazine intermediates, followed by their coupling and subsequent functionalization to introduce the acetamide group. Common reagents used in these reactions include chlorinating agents, reducing agents, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-(3-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Substitution reactions can replace specific atoms or groups within the compound with different ones to create derivatives with altered properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could produce a variety of functionalized analogs.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound may be studied for its interactions with various biological targets. Its structural features suggest potential activity as a ligand for certain receptors or enzymes.
Medicine
In medicinal chemistry, 2-(3-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide could be investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In industry, the compound could find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(3-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide would depend on its specific interactions with molecular targets. These could include binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(3-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide include other piperazine and pyridazine derivatives. These compounds share structural features and may exhibit similar chemical and biological properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds. This makes it a valuable subject of study for researchers looking to develop new materials or therapeutic agents.
Properties
Molecular Formula |
C24H30ClN5O2 |
---|---|
Molecular Weight |
456.0 g/mol |
IUPAC Name |
2-[3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1-yl]-N-[2-(cyclohexen-1-yl)ethyl]acetamide |
InChI |
InChI=1S/C24H30ClN5O2/c25-20-7-4-8-21(17-20)28-13-15-29(16-14-28)22-9-10-24(32)30(27-22)18-23(31)26-12-11-19-5-2-1-3-6-19/h4-5,7-10,17H,1-3,6,11-16,18H2,(H,26,31) |
InChI Key |
OJOPPXBYGCWQMD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)CN2C(=O)C=CC(=N2)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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